

# Application Notes and Protocols: Antimonyl Tartrate in Iodimetric Titration

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Compound of Interest		
Compound Name:	Antimonyl tartrate	
Cat. No.:	B576605	Get Quote

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### Introduction

Antimonyl tartrate, most commonly available as potassium antimonyl tartrate (also known as tartar emetic), is a key reagent in analytical chemistry, particularly in the quantitative determination of trivalent antimony (Sb(III)) through iodimetric titration. This method is a direct redox titration where a standard solution of iodine is used as the titrant. The trivalent antimony is oxidized to its pentavalent state, while iodine is reduced to iodide. The endpoint of the titration is typically detected using a starch indicator, which forms a distinct blue-black complex with excess iodine.

This direct titration method is valued for its accuracy and reliability in the assay of antimony-containing compounds, which are relevant in various pharmaceutical and industrial applications. The successful execution of this titration is highly dependent on controlling the pH of the reaction medium and preventing the hydrolysis of antimony salts.

## Principle of the Reaction

The iodimetric titration of **antimonyl tartrate** is based on the oxidation of Sb(III) to Sb(V) by iodine in a mildly alkaline medium. The reaction proceeds as follows:

$$SbO^{+} + I_{2} + H_{2}O \rightleftharpoons SbO_{2}^{+} + 2I^{-} + 2H^{+}$$



This equilibrium is reversible and is significantly influenced by the pH of the solution. To ensure the reaction proceeds to completion from left to right, the hydrogen ions (H<sup>+</sup>) produced must be neutralized. This is achieved by carrying out the titration in a solution buffered to a mildly alkaline pH, typically around 8.[1] Sodium bicarbonate or sodium borate are commonly used as buffering agents for this purpose.[1][2]

Furthermore, to prevent the precipitation of basic antimony salts due to hydrolysis, a complexing agent such as potassium sodium tartrate (Rochelle salt) is added.[1][3] This ensures that the antimony remains in solution and is available to react with the iodine titrant.

The endpoint of the titration is visualized by the appearance of a persistent blue color, which indicates the presence of excess iodine that forms a complex with the starch indicator.[1][4]

## **Quantitative Data Summary**

The following table summarizes the key quantitative parameters for the iodimetric titration of antimony potassium tartrate.

Value	Reference
667.87 g/mol	[5]
613.82 g/mol	[5]
0.1 N (0.05 M)	[1][5]
1 mL of 0.1 N lodine = $16.70$ mg of $C_8H_4K_2O_{12}Sb_2\cdot 3H_2O$	[1][5]
~500 mg	[1][5]
~8	[1][6]
99.0% to 103.0% of C <sub>8</sub> H <sub>4</sub> K <sub>2</sub> O <sub>12</sub> Sb <sub>2</sub> ·3H <sub>2</sub> O	[1][5]
	667.87 g/mol  613.82 g/mol  0.1 N (0.05 M)  1 mL of 0.1 N lodine = 16.70 mg of C <sub>8</sub> H <sub>4</sub> K <sub>2</sub> O <sub>12</sub> Sb <sub>2</sub> ·3H <sub>2</sub> O  ~500 mg  ~8  99.0% to 103.0% of



# **Experimental Protocols**Preparation of Reagents

#### 0.1 N Iodine Solution:

- Weigh approximately 12.7 g of iodine (I2) and 40 g of potassium iodide (KI) into a beaker.[3]
- Add 10-20 mL of distilled water and stir until the iodine is completely dissolved. Potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I<sub>3</sub><sup>-</sup>).[3]
- Transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water.
- Store the solution in a well-stoppered, amber-colored bottle to protect it from light.[7]

Standardization of 0.1 N Iodine Solution: Standardization is crucial as iodine solutions can change concentration over time.

- Accurately weigh about 0.15 g of primary standard arsenic trioxide (As<sub>2</sub>O<sub>3</sub>), previously dried at 105°C for one hour.[7][8]
- Dissolve the As<sub>2</sub>O<sub>3</sub> in 20 mL of 1 M sodium hydroxide, warming gently if necessary.[7]
- Dilute with 40 mL of water and add 2 drops of methyl orange indicator.
- Add dilute hydrochloric acid dropwise until the yellow color changes to a faint pink.
- Carefully add 2 g of sodium bicarbonate to buffer the solution.[8]
- Add 5 mL of starch indicator solution and titrate with the prepared iodine solution until a permanent blue color is produced.[3]
- Calculate the normality of the iodine solution.

#### Starch Indicator Solution:

Make a paste of 1 g of soluble starch with a small amount of cold water.



- Add the paste to 100 mL of boiling water with constant stirring.
- Boil for a few minutes until the solution is clear or opalescent.
- This solution should be freshly prepared as it is susceptible to microbial degradation.

### **Assay of Antimony Potassium Tartrate**

- Sample Preparation: Accurately weigh about 500 mg of Antimony Potassium Tartrate and dissolve it in 50 mL of distilled water in a conical flask.[1][5]
- Addition of Reagents:
  - Add 5 g of potassium sodium tartrate to prevent the precipitation of antimony salts.
  - Add 2 g of sodium borate (or a sufficient amount of sodium bicarbonate) to achieve a pH of approximately 8.[1]
  - Add 3 mL of starch indicator solution.[1][5]
- Titration: Immediately titrate the solution with the standardized 0.1 N iodine solution. The titration should be carried out dropwise with constant swirling.[1][5]
- Endpoint Determination: The endpoint is reached when a persistent, faint blue color is observed throughout the solution.[1][4]
- Calculation: Calculate the percentage purity of the Antimony Potassium Tartrate using the following formula:

% Purity = (Volume of Iodine (mL)  $\times$  Normality of Iodine  $\times$  16.70 mg/mL) / (Weight of Sample (mg))  $\times$  100

# Visualizations Iodimetric Titration Workflow

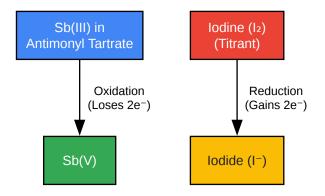




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Caption: Workflow for the iodimetric titration of **antimonyl tartrate**.

## **Chemical Reaction and Electron Transfer**



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Caption: Redox reaction in the iodimetric titration of antimony.

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